molecular formula C14H16N2O2 B15271790 N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide

Cat. No.: B15271790
M. Wt: 244.29 g/mol
InChI Key: MEHXRXPJWWRPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride (CAS# 150515-80-3) is a benzofuran-derived carboxamide featuring a piperidine moiety. Its molecular formula is C₁₄H₁₆N₂O₂·HCl, with a molecular weight of 280.74 g/mol . The compound exhibits slight solubility in chloroform, methanol, and DMSO, and it is commonly utilized as a research chemical in pharmacological studies, particularly for investigating receptor interactions or enzyme modulation .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-piperidin-4-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16N2O2/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13/h1-4,9,11,15H,5-8H2,(H,16,17)

InChI Key

MEHXRXPJWWRPAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Classical Amide Coupling Strategies

Carboxylic Acid Activation and Amine Condensation

The most direct route to N-(piperidin-4-yl)-1-benzofuran-2-carboxamide involves coupling benzofuran-2-carboxylic acid with piperidin-4-ylamine. Activation of the carboxylic acid is typically achieved via conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Subsequent reaction with piperidin-4-ylamine in the presence of a base such as triethylamine (Et₃N) yields the target amide.

For example, in a representative procedure, benzofuran-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h. After removal of excess SOCl₂, the acid chloride is reacted with piperidin-4-ylamine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at room temperature for 12 h. Purification by silica gel chromatography affords the product in 65–75% yield.

Coupling Reagent-Mediated Synthesis

Alternative methods employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). These reagents facilitate amide bond formation under milder conditions. For instance, a mixture of benzofuran-2-carboxylic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and piperidin-4-ylamine (1.2 equiv) in dimethylformamide (DMF) is stirred at 25°C for 24 h, yielding the product in 70–80% purity after aqueous workup.

Transition Metal-Catalyzed C–H Functionalization

Directed C–H Arylation and Transamidation

A modular approach developed by recent studies utilizes palladium-catalyzed C–H arylation followed by transamidation. Starting with 8-aminoquinoline (8-AQ)-directed benzofuran-2-carboxamide substrates, C–H arylation installs aryl groups at the C3 position of the benzofuran core. Subsequent transamidation replaces the 8-AQ auxiliary with piperidin-4-ylamine.

C–H Arylation Conditions

Optimized conditions for C–H arylation involve Pd(OAc)₂ (5–10 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv) in cyclopentyl methyl ether (CPME) at 110°C. For example, substrate 1a (1.0 equiv) reacts with 4-iodoanisole (3.0 equiv) under these conditions for 15 h, yielding 80% of the arylated product 2a .

Transamidation Protocol

The 8-AQ group is removed via a two-step transamidation:

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) at 60°C for 5 h forms an N-acyl-Boc-carbamate intermediate.
  • Aminolysis : Reaction with piperidin-4-ylamine in toluene at 60°C for 6 h affords this compound in 92% yield.

Microwave-Assisted Expedited Synthesis

Perkin Rearrangement and N-Alkylation

Microwave irradiation significantly accelerates key steps in benzofuran synthesis. A Perkin rearrangement of 3-bromocoumarins under microwave conditions (150°C, 20 min) generates 3-methylbenzofuran-2-carboxylic acids in 85–89% yield. Subsequent N-alkylation with 1-(3-chloropropyl)piperidine under basic conditions (K₂CO₃, DMF, 80°C) introduces the piperidin-4-yl moiety, though yields for this step are modest (45–60%).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Key Reagents/Catalysts Yield (%) Time (h)
Classical Coupling SOCl₂, Et₃N 65–75 14
EDC/HOBt-Mediated EDC, HOBt 70–80 24
C–H Arylation/Transamidation Pd(OAc)₂, Boc₂O, DMAP 92 21
Microwave-Assisted Microwave, K₂CO₃ 45–60 2

Advantages and Limitations

  • Classical Coupling : Straightforward but requires harsh acid chlorides and generates stoichiometric waste.
  • C–H Functionalization : Highly modular and efficient but demands specialized catalysts and multi-step protocols.
  • Microwave Synthesis : Rapid but limited substrate scope and lower yields in N-alkylation steps.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.92 (d, J = 0.4 Hz, 1H, benzofuran-H), 7.58 (s, 1H, CONH), 3.78 (m, 1H, piperidine-CH), 2.77 (m, 2H, piperidine-CH₂), 1.83 (m, 2H, piperidine-CH₂).
  • ¹³C NMR : δ 165.2 (C=O), 154.3 (benzofuran-C), 52.1 (piperidine-C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₄H₁₇N₂O₂ [M+H]⁺: 253.1283, found: 253.1285.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Yields : Analogs with piperazine linkers (Compounds 34–37) exhibit moderate yields (40–63%), influenced by steric and electronic factors during coupling reactions .
  • Salt Forms : HCl salts (e.g., Target Compound, Compound 34) enhance crystallinity and stability compared to free bases or acetate salts .

Physicochemical Properties

Table 2: Physicochemical and Computational Data
Compound Name / ID logP/logD Polar Surface Area (Ų) H-Bond Acceptors/Donors Molecular Weight (g/mol) Reference
Target Compound N/A N/A N/A 280.74
Compound 34 N/A N/A N/A ~550 (estimated)
N-(2-methyl-4-nitrophenyl)-... (Evid.3) logP: 4.15 64.3 Acceptors: 7; Donors: 1 296.28
Compound () logD₅.₅: 4.16 N/A Acceptors: 3; Donors: 0 ~477 (estimated)

Key Observations :

  • Lipophilicity : The nitro-substituted analog () has a logP of 4.15, indicating moderate hydrophobicity suitable for blood-brain barrier penetration . In contrast, the pyridine-containing analog () maintains a similar logD (~4.16) at physiological pH, suggesting pH-independent solubility .
  • H-Bonding: The absence of H-bond donors in ’s compound may reduce off-target interactions compared to analogs with donor groups .

Pharmacological Implications

  • Piperazine vs.
  • Electron-Withdrawing Groups : The nitro group in ’s compound could enhance electrophilic reactivity, increasing metabolic clearance compared to the Target Compound .
  • Solubility and Salt Forms : The Target Compound’s HCl salt improves aqueous solubility, critical for in vivo studies, while acetate salts (Compound 35) may offer alternative formulation advantages .

Biological Activity

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}N2_2O2_2
  • Molecular Weight : Approximately 244.29 g/mol
  • Structural Features : The compound consists of a benzofuran moiety linked to a piperidine ring through a carboxamide functional group, which is crucial for its biological interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties:

  • Antibacterial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It also shows antifungal properties, particularly against Candida albicans, with MIC values indicating moderate efficacy .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting specific pathways involved in disease processes:

  • Mechanism of Action : this compound is believed to inhibit enzymes by binding to their active sites, thereby modulating their activity and affecting cellular processes . This interaction is facilitated by the compound's structural characteristics, allowing it to achieve high affinity with biological targets.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed important insights:

Compound VariationBiological ActivityIC50 Value
Benzofuran derivatives with piperidineStrong inhibition2.5 µM
Variants with electron-withdrawing groupsEnhanced potencyVaries
Substituted phenyl groupsModerate to inactiveVaries

These findings suggest that modifications to the piperidine or benzofuran moieties can significantly influence the biological activity of the compound .

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of this compound:

  • Cancer Research : Preliminary studies indicate that this compound may have anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines . The IC50 values observed were promising, suggesting further investigation into its potential as an anticancer agent.
  • Neuroprotective Effects : Investigations into neurodegenerative diseases have highlighted the compound's potential as a receptor modulator, which may offer therapeutic benefits in conditions like Alzheimer's disease .
  • Antimicrobial Resistance : Given the increasing prevalence of antibiotic-resistant strains, the broad-spectrum activity of this compound positions it as a candidate for developing new antimicrobial agents .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
Acyl Chloride FormationSOCl₂, reflux85–90
Amide CouplingTEA, DCM, RT67–77

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons of benzofuran appear as doublets (δ 7.2–7.6 ppm), while piperidine protons show multiplet patterns (δ 1.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O) resonate at ~165–170 ppm; benzofuran carbons appear at 110–155 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 311.2 for C₁₆H₁₈N₂O₂) .
  • Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .

Q. Yield Optimization Table :

StrategyYield Improvement (%)Reference
DMAP Catalysis+15–20
Intermediate Purification+10–12

Advanced: How do piperidine ring modifications affect binding to neurological targets like α7 nACh receptors?

Methodological Answer:

  • Substituent Effects :
    • Hydroxyl Groups : Introduction at the 3-position of piperidine (e.g., compound 31 ) reduces D3 receptor affinity but enhances α7 nAChR agonism, as shown by Boess et al. (2007) .
    • Halogenation : Chlorine or bromine on the phenyl ring (e.g., compound 13 ) increases lipophilicity, improving blood-brain barrier penetration .
  • Enantioselectivity : Chiral centers in the piperidine ring (e.g., compound 32 ) lead to differential binding; (R)-enantiomers show 10-fold higher α7 nAChR affinity than (S)-forms .

Q. SAR Table :

ModificationTarget Affinity (Ki, nM)Biological Effect
3-OH Piperidineα7 nAChR: 12 ± 2Enhanced cognition
4-Cl PhenylD3 Receptor: 0.8 ± 0.1Antipsychotic potential

Advanced: How can contradictions in reported biological activities of benzofuran carboxamides be resolved?

Methodological Answer:

  • Comparative Assays : Use standardized functional assays (e.g., cAMP inhibition for GPCR activity) to eliminate variability in reported IC₅₀ values .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to rule out false positives from metabolite interference .
  • Structural Reanalysis : Re-examine NMR and X-ray crystallography data to confirm stereochemical assignments, as minor enantiomeric impurities can skew results .

Case Study :
In D3 receptor studies, discrepancies in antagonist potency (e.g., compound 13 vs. 19 ) were resolved by confirming enantiomeric purity via chiral HPLC, revealing (R)-forms as true high-affinity binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.